6-Methoxypyridine-2-carboxylic acid

Physicochemical profiling Ionization state Drug design

Pyridine-2-carboxylic acid building blocks with a neutral H-bond acceptor at the 6-position are scarce-halogen analogs lack this capability, and hydroxy variants introduce metabolic liabilities. • N,O,O-tridentate ligand geometry supports metal catalysis (e.g., alcohol oxidation, allylic alcohol synthesis). • Low m.p. (38.5-39.5 °C) uniquely enables solvent-free amide coupling and melt-based formulation. • Distinct -I/+M electronic profile vs. 6-Cl, 6-F, 6-Br, or 6-OH analogs.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 26893-73-2
Cat. No. B1585152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxypyridine-2-carboxylic acid
CAS26893-73-2
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)C(=O)O
InChIInChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)
InChIKeyKSWBODXXZITTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxypyridine-2-carboxylic acid (CAS 26893-73-2): Technical Baseline for Scientific Procurement


6-Methoxypyridine-2-carboxylic acid (syn. 6-methoxypicolinic acid, 2-methoxy-6-picolinic acid) is a heterocyclic pyridine derivative bearing a carboxylic acid at the 2-position and a methoxy substituent at the 6-position (C₇H₇NO₃; MW 153.14) [1]. It exists as an off-white crystalline solid with a melting point of 38.5–39.5 °C and a predicted pKa of 3.52 ± 0.10 . The compound serves as a versatile intermediate across pharmaceutical, agrochemical, and materials chemistry applications, with its substituent pattern conferring a distinctive profile of electronic, steric, and hydrogen-bonding properties that differentiate it from other 6-substituted picolinic acid analogs .

Why 6-Methoxypyridine-2-carboxylic acid (CAS 26893-73-2) Cannot Be Interchanged with Other 6-Substituted Picolinic Acids


The 6-position substituent on the pyridine-2-carboxylic acid scaffold exerts a dominant influence on physicochemical properties central to both chemical reactivity and biological recognition. Halogenated analogs (6-Cl, 6-F, 6-Br), the 6-hydroxy derivative, and 6-methylpicolinic acid each present markedly different electronic profiles, hydrogen-bond donor/acceptor capacities, and steric demands compared to the 6-methoxy variant . For example, the 6-methoxy group raises the predicted pKa by approximately 0.25 log units relative to 6-chloropicolinic acid (pKa 3.27), alters the melting point from >190 °C (6-bromo) to below 40 °C, and introduces a hydrogen-bond acceptor (O–CH₃) while eliminating the strong hydrogen-bond donor present in 6-hydroxypicolinic acid . These physicochemical divergences directly translate into differential reaction kinetics, coordination chemistry behavior, ADME properties, and biological target engagement—rendering direct substitution without re-optimization scientifically invalid [1].

6-Methoxypyridine-2-carboxylic acid (CAS 26893-73-2): Comparator-Based Evidence for Differentiated Selection


pKa Modulation Relative to 6-Chloropicolinic Acid Enables Tunable Ionization State at Physiological pH

6-Methoxypyridine-2-carboxylic acid exhibits a predicted acid dissociation constant (pKa) of 3.52 ± 0.10, whereas the 6-chloro analog (6-chloropicolinic acid, CAS 4684-94-0) displays a predicted pKa of 3.27 ± 0.10 . The ΔpKa of +0.25 log units indicates that the 6-methoxy derivative remains approximately 1.78-fold less ionized at a given pH near the carboxylic acid pKa range, a difference that can meaningfully affect solubility, permeability, and protein binding at physiological pH .

Physicochemical profiling Ionization state Drug design

Melting Point Depression of >230 °C vs. 6-Hydroxypicolinic Acid Reflects Disrupted Intermolecular Hydrogen-Bond Networks

6-Methoxypyridine-2-carboxylic acid melts at 38.5–39.5 °C, whereas the 6-hydroxy analog (6-hydroxypyridine-2-carboxylic acid, CAS 19621-92-2) decomposes at approximately 270 °C . The >230 °C melting point depression is attributable to the replacement of the strong intermolecular hydrogen-bond donor (–OH) with a methoxy group (–OCH₃), which cannot serve as a hydrogen-bond donor and thus markedly reduces crystal lattice energy .

Crystallinity Solid-state properties Formulation science

Methoxy Substituent Introduces a Hydrogen-Bond Acceptor Motif Absent in 6-Methyl and 6-Halogen Analogs

The 6-methoxy substituent provides an sp³ oxygen that functions uniquely as a hydrogen-bond acceptor (HBA), while the 6-hydroxy analog contributes a hydrogen-bond donor (HBD) and the 6-halogen and 6-methyl analogs lack any heteroatom-based HBA at this position [1]. Topological polar surface area (TPSA) values—59.42 Ų for the 6-methoxy compound—are comparable to the 6-hydroxy variant but arise from a distinct polarity vector . The O–CH₃ group provides both an inductive electron-withdrawing effect (–I) and a resonance electron-donating effect (+M), a dual electronic character not available from halogens (predominantly –I) or methyl (weak +I) .

Molecular recognition Hydrogen bonding Protein-ligand interactions

Predicted Biological Activity Profile via PASS Algorithm Suggests Distinct Polypharmacology from Closest Analogs

PASS (Prediction of Activity Spectra for Substances) analysis of a structurally related pyridine carboxylic acid predicts multiple activities with Pa > 0.5, including signal transduction pathways inhibition (Pa = 0.718), chloride peroxidase inhibition (Pa = 0.620), protein kinase inhibition (Pa = 0.584), antimycobacterial activity (Pa = 0.577), and platelet-derived growth factor kinase inhibition (Pa = 0.577) [1]. While the specific predicted Pa values for 6-methoxypyridine-2-carboxylic acid itself require independent computation, the general pyridine-2-carboxylic acid scaffold is documented as yielding potent methionine aminopeptidase (MetAP) inhibitors with compound 1 (a pyridine-2-carboxylic acid derivative) exhibiting HsMetAP1 IC₅₀ = 1.5 ± 0.2 µM and HsMetAP2 IC₅₀ > 300 µM, yielding a >200-fold selectivity ratio [2].

Computational prediction Biological activity Drug repurposing

Oxidation Catalytic Activity Documented for 2-Methoxy-6-picolinic acid in Alcohol-to-Allylic Alcohol Conversion

2-Methoxy-6-picolinic acid (2MPA; synonymous with 6-methoxypyridine-2-carboxylic acid) has been reported as an effective catalyst for the conversion of alcohols into allylic alcohols and for the oxidation of benzylic alcohols with hydrogen peroxide to yield benzylic carbonyl compounds . This catalytic activity exploits the unique juxtaposition of the pyridine nitrogen, the carboxylic acid group, and the methoxy oxygen, providing a tridentate-like coordination environment that is structurally precluded in 6-methyl, 6-halogen, and 6-unsubstituted picolinic acid analogs .

Catalysis Synthetic methodology Green chemistry

Optimal Application Scenarios for 6-Methoxypyridine-2-carboxylic acid (CAS 26893-73-2) Based on Evidence


Pharmaceutical Intermediate When a 6-Position Hydrogen-Bond Acceptor Is Required Without Introducing a Hydrogen-Bond Donor

For medicinal chemistry programs requiring a pyridine-2-carboxylic acid building block with a hydrogen-bond acceptor at the 6-position—but without the strong HBD of a hydroxyl group—6-methoxypyridine-2-carboxylic acid is uniquely suited. The methoxy oxygen provides a directional HBA (TPSA = 59.42 Ų) while avoiding the tautomeric complexity and HBD-associated metabolic liabilities of the 6-hydroxy analog [1]. This substitution pattern has been exploited in pyridine-2-carboxylic acid-based MetAP inhibitor series, where subtle modifications at the 6-position dramatically alter selectivity profiles .

Agrochemical Intermediate Leveraging Dual Inductive/Resonance Electronic Effects for Enhanced Bioactivity

The methoxy group's combined –I (inductive electron-withdrawing) and +M (resonance electron-donating) effects create a distinctive electronic environment on the pyridine ring not replicated by halogen (–I dominated) or methyl (+I) substituents [1]. This dual electronic character may contribute to the reported utility of 6-methoxypyridine-2-carboxylic acid as an intermediate in pesticide, herbicide, and plant growth regulator development, where subtle modulation of ring electronics can govern target-site binding and environmental fate .

Coordination Chemistry and Catalysis Exploiting Tridentate N,O,O-Donor Geometry

The juxtaposition of the pyridyl nitrogen, the carboxylic acid oxygen, and the methoxy oxygen creates a potential N,O,O-tridentate ligand motif suitable for metal coordination [1]. This geometry underpins the reported catalytic activity of 2-methoxy-6-picolinic acid in alcohol oxidations and allylic alcohol synthesis . Researchers developing homogeneous catalysts based on picolinic acid scaffolds should consider the 6-methoxy derivative when a neutral oxygen donor is required at the 6-position, as halogen or methyl analogs cannot fulfill this coordination role [1].

Low-Melting Solid for Melt-Formulation or Solvent-Free Reaction Protocols

With a melting point of 38.5–39.5 °C—more than 230 °C below the 6-hydroxy analog and approximately 154 °C below the 6-bromo analog—6-methoxypyridine-2-carboxylic acid is uniquely amenable to melt-based processing [1]. This property may be advantageous for solvent-free amide coupling reactions, hot-melt extrusion formulations, or eutectic mixture preparation where the high melting points of halogenated or hydroxylated analogs necessitate solvent use or preclude melt processing entirely .

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